N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide
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Overview
Description
“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is a compound that belongs to the class of triazoles . Triazoles are significant heterocycles that exhibit broad biological activities . They are known to have antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . A series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer which can be explained by intramolecular interactions which are realized in the C isomer .Chemical Reactions Analysis
The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue .Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including 2-substituted ones, have demonstrated high antitumor activity . This suggests that our compound could be explored further as a potential anticancer agent.
- Thiazolo[3,2-a]pyrimidine derivatives have also shown anti-inflammatory properties . Investigating our compound’s anti-inflammatory potential could lead to novel therapeutic strategies for inflammatory diseases.
- The thiazolo[3,2-a]pyrimidine ring system bears structural similarity to purine. This similarity can be exploited in designing ligands that effectively bind to biological targets . Our compound could serve as a scaffold for developing new medicines.
- The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives allows for functionalization with various electrophilic reagents . Researchers can modify our compound to enhance its properties.
Antitumor Activity
Anti-Inflammatory Effects
Drug Design Scaffold
Functionalization Potential
Mechanism of Action
While the specific mechanism of action for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” is not explicitly mentioned in the sources, it’s worth noting that compounds containing a triazole are known to exhibit a broad range of biological activities . These activities are often due to the formation of a variety of non-covalent bonds with enzymes and receptors .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazole compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide” could involve further exploration of its potential therapeutic applications and the development of synthesis methods.
properties
IUPAC Name |
2-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)16(22)18-9-8-13-10-23-17-19-15(20-21(13)17)14-7-5-4-6-12(14)3/h4-7,10-11H,8-9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKNBVOVFHBESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide |
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